1-Ethyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine
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Overview
Description
1-Ethyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 1-Ethyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine involves several steps. One common method includes the nucleophilic addition of amine-substituted pyrazole to substituted isothiocyanate in the presence of solvents like acetonitrile and dimethylformamide at ambient temperature . This reaction is followed by cyclization to form the triazine ring. Industrial production methods often utilize microwave-assisted, solid-phase, and metal-based reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1-Ethyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Cyclization: Intramolecular cyclization reactions can form additional heterocyclic structures.
Scientific Research Applications
1-Ethyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential as an anticancer and antiviral agent is being explored in medicinal chemistry.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in cancer cell proliferation and viral replication. It also interacts with cellular pathways to induce apoptosis in cancer cells and inhibit viral replication .
Comparison with Similar Compounds
1-Ethyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine can be compared with other triazine derivatives such as:
1,2,4-Triazole: Known for its antifungal and anticancer properties.
1,3,5-Triazine: Used in the synthesis of polymers and as a herbicide.
Tetrazine: Exhibits antiviral and anticancer activities.
Properties
Molecular Formula |
C20H20N4O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-ethyl-3-methylsulfonyl-4,8-diphenyl-4H-pyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C20H20N4O2S/c1-3-23-20-17(15-10-6-4-7-11-15)14-21-24(20)18(16-12-8-5-9-13-16)19(22-23)27(2,25)26/h4-14,18H,3H2,1-2H3 |
InChI Key |
WFHQPSILJCYOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=NN2C(C(=N1)S(=O)(=O)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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